N-(furan-2-ylmethyl)-4-methyl-N-[(3-methylthiophen-2-yl)methyl]benzamide
CAS No.:
Cat. No.: VC20065785
Molecular Formula: C19H19NO2S
Molecular Weight: 325.4 g/mol
* For research use only. Not for human or veterinary use.
![N-(furan-2-ylmethyl)-4-methyl-N-[(3-methylthiophen-2-yl)methyl]benzamide -](/images/structure/VC20065785.png)
Specification
Molecular Formula | C19H19NO2S |
---|---|
Molecular Weight | 325.4 g/mol |
IUPAC Name | N-(furan-2-ylmethyl)-4-methyl-N-[(3-methylthiophen-2-yl)methyl]benzamide |
Standard InChI | InChI=1S/C19H19NO2S/c1-14-5-7-16(8-6-14)19(21)20(12-17-4-3-10-22-17)13-18-15(2)9-11-23-18/h3-11H,12-13H2,1-2H3 |
Standard InChI Key | IJJZCJLCZCFAKS-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)C(=O)N(CC2=CC=CO2)CC3=C(C=CS3)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(Furan-2-ylmethyl)-4-methyl-N-[(3-methylthiophen-2-yl)methyl]benzamide (molecular formula: C₁₉H₁₉NO₂S, molecular weight: 341.42 g/mol) consists of a benzamide backbone substituted with a methyl group at the para position. The nitrogen atom of the amide group is doubly alkylated, bearing a furan-2-ylmethyl group and a (3-methylthiophen-2-yl)methyl moiety. The furan and thiophene rings introduce heterocyclic diversity, which is critical for electronic interactions and solubility profiles .
Table 1: Structural comparison with analogs
Spectroscopic and Computational Data
While experimental data for the target compound remains unpublished, density functional theory (DFT) simulations of its analogs predict distinct electronic transitions. For example, the 4-bromo analog exhibits a strong absorption band at 270–290 nm due to π→π* transitions in the benzamide core. The methyl group in the target compound is expected to slightly red-shift this absorption relative to brominated variants. Nuclear magnetic resonance (NMR) profiles of similar compounds reveal characteristic shifts:
-
¹H NMR: Thiophene protons resonate at δ 6.8–7.2 ppm, while furan protons appear at δ 6.3–6.7 ppm .
-
¹³C NMR: The carbonyl carbon (C=O) typically appears near δ 165–170 ppm .
Synthetic Methodologies
Reaction Pathways
The synthesis of N-(furan-2-ylmethyl)-4-methyl-N-[(3-methylthiophen-2-yl)methyl]benzamide likely follows a multi-step protocol analogous to its brominated counterpart:
-
Benzamide Core Preparation: 4-Methylbenzoyl chloride is reacted with ammonia to form 4-methylbenzamide.
-
Double Alkylation: The benzamide undergoes sequential alkylation with (3-methylthiophen-2-yl)methyl bromide and furan-2-ylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product, typically yielding 60–75%.
Table 2: Optimized reaction conditions for analogs
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Benzamide formation | NH₃, THF, 0°C → RT, 12h | 85–90 |
Alkylation | Alkyl bromide, K₂CO₃, DMF, 80°C, 8h | 60–75 |
Purification | Silica gel, EtOAc/hexane (1:3) | >95 purity |
Challenges and Optimization
Competitive monoalkylation is a key challenge. Excess alkylating agents (2.5 equiv per alkyl group) and staggered addition improve di-alkylation efficiency. Solvent choice also impacts reactivity: dimethylformamide (DMF) enhances solubility of intermediates compared to tetrahydrofuran (THF).
Industrial and Research Applications
Medicinal Chemistry
The compound’s modular structure allows for derivatization at multiple sites:
-
Methyl group: Can be oxidized to a carboxylic acid for enhanced solubility.
-
Thiophene ring: Halogenation (e.g., bromination) may improve bioactivity.
Materials Science
Benzamide derivatives with heterocyclic substituents are explored as organic semiconductors. The target compound’s HOMO-LUMO gap (estimated at 3.2 eV via DFT) suggests potential use in photovoltaic devices .
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
-
Bromo vs. Methyl: Bromine’s electronegativity enhances binding affinity but reduces metabolic stability.
-
Ethoxy vs. Methyl: Ethoxy groups improve lipophilicity, aiding blood-brain barrier penetration .
Table 3: Property comparison of analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume